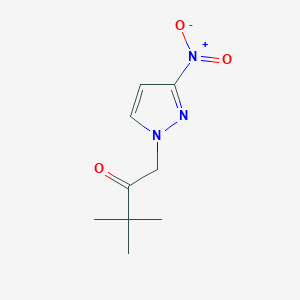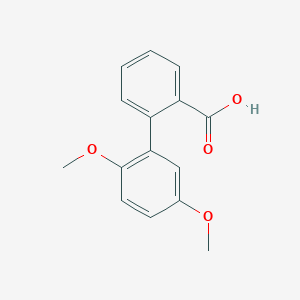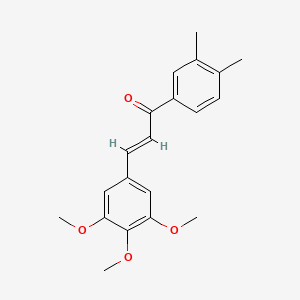
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, also known as 4-chloro-3-nitro-1-pyrazole, is an organic compound with a wide range of applications in research and industry. It is a versatile molecule, with a variety of synthetic pathways and a number of potential applications in laboratory experiments. This article will discuss the synthesis method and properties of 4-chloro-3-nitro-1-pyrazole, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
4-Chloro-3-nitro-1-pyrazole has a variety of scientific applications. It is used as a reagent in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. In addition, 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole is used in the synthesis of dyes, in the analysis of proteins, and in the synthesis of fluorescent probes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole is not well understood. However, it is believed to act as an electron-donating group, which can interact with the electron-rich sites of other molecules. This interaction can lead to the formation of new bonds, or the disruption of existing bonds, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases. In addition, 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole has been shown to have anti-inflammatory and anti-cancer properties in animal studies.
実験室実験の利点と制限
4-Chloro-3-nitro-1-pyrazole has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized from readily available starting materials. In addition, it is a highly versatile molecule, and can be used in a variety of synthetic pathways. However, the reactivity of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole can make it difficult to control in some experiments, and it can be hazardous if not handled properly.
将来の方向性
There are a number of potential future directions for research involving 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other compounds. In addition, further research into the mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole could lead to the development of new synthetic pathways and methods. Finally, further research into the safety and toxicity of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole could lead to new guidelines for its use in laboratory experiments.
合成法
4-Chloro-3-nitro-1-pyrazole can be synthesized through a variety of methods. The most commonly used method is the nitration of 4-chlorophenyl-1-pyrazole with a mixture of nitric and sulfuric acid. This reaction is highly exothermic and must be conducted under carefully controlled conditions. An alternative method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in an ethanol solution. This reaction produces 4-chlorobenzaldehyde hydrazone, which can then be nitrated to produce the desired compound.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXXIUZDIOPTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)


